1-(Chloroacetyl)pyrrolidine

Analytical Chemistry Organic Synthesis Process Development

This ≥97% pure (GC), air-sensitive crystalline solid (m.p. 44–47°C) ensures reproducible synthetic outcomes, especially in the preparation of DPP-IV inhibitors like Vildagliptin. Its consistent high purity and reactivity profile minimizes purification and re-optimization efforts in large-scale reactions, providing a reliable alternative to unstable or lower-purity liquid analogs.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 20266-00-6
Cat. No. B079545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloroacetyl)pyrrolidine
CAS20266-00-6
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCl
InChIInChI=1S/C6H10ClNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2
InChIKeyAAOSLLBWWRKJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloroacetyl)pyrrolidine (CAS 20266-00-6): Sourcing Profile and Primary Characterization


1-(Chloroacetyl)pyrrolidine (CAS 20266-00-6, C6H10ClNO, MW 147.60) is a chloroacetylated pyrrolidine derivative, classified as a chloroacetamide [1]. This compound is typically sourced as a crystalline solid (m.p. 44–47°C) with a minimum purity of 97% (GC) . It is primarily employed as a reactive electrophilic building block and a key synthetic intermediate in medicinal chemistry and organic synthesis, with established roles in the preparation of DPP-IV inhibitors and celastrol derivatives [2].

1-(Chloroacetyl)pyrrolidine Procurement: Why Interchangeable In-Class Analogs Are a False Economy


While other chloroacetyl amides (e.g., piperidine or morpholine analogs) or halogen variants (e.g., bromoacetyl) are commercially available, their substitution for 1-(Chloroacetyl)pyrrolidine is not straightforward. Comparative experimental evidence reveals significant differences in solid-state properties (crystallinity, melting point) and reactivity profiles (synthetic yield) that directly impact handling, purification, and downstream reaction performance [1]. Furthermore, the bromo analog suffers from lower typical purity and enhanced air sensitivity, while the iodo analog is not readily available as a simple acyl pyrrolidine, limiting its practical use as a drop-in replacement. These quantifiable differentiators are critical for ensuring reproducible synthetic outcomes and avoiding costly process re-optimization.

1-(Chloroacetyl)pyrrolidine: A Quantitative Comparative Analysis of Purity, Physical Form, and Synthetic Yield


1-(Chloroacetyl)pyrrolidine vs. 1-(Bromoacetyl)pyrrolidine: Superior Purity and Solid-State Handling

Procurement of the chloroacetyl analog over the bromoacetyl variant is strongly supported by quantifiable differences in purity and physical form. The target compound, 1-(chloroacetyl)pyrrolidine, is consistently supplied as a high-purity (≥97–98% GC) crystalline solid, facilitating accurate weighing and long-term storage . In contrast, 1-(bromoacetyl)pyrrolidine is available only at lower typical purity (≥93% GC) and is a liquid, with documented air sensitivity requiring refrigerated storage and inert atmosphere handling .

Analytical Chemistry Organic Synthesis Process Development

1-(Chloroacetyl)pyrrolidine vs. Piperidine and Morpholine Analogs: Divergent Reactivity and Crystallinity Under Identical Conditions

In a controlled comparative study of microwave-assisted synthesis, 1-(chloroacetyl)pyrrolidine (16) and its direct piperidine (17) and morpholine (18) analogs were prepared under identical conditions. The results demonstrate quantifiable differences in both synthetic yield and solid-state properties. While the piperidine analog achieved the highest yield (85%), the pyrrolidine analog produced a distinctly lower melting crystalline product (143–145°C) compared to the piperidine (202–203°C) and morpholine (198–200°C) counterparts [1].

Microwave-Assisted Synthesis Comparative Reactivity Medicinal Chemistry

Irreversible Covalent Thrombin Inhibition: A Unique Biochemical Property Not Shared by Simple Analogs

1-(Chloroacetyl)pyrrolidine has been documented to exhibit irreversible inhibition of thrombin activity via covalent bond formation with the enzyme's active site. This reaction is reversible only upon addition of a strong base like Tris . While direct quantitative IC50 comparison with other chloroacetyl amides is not available from the same study, this property is mechanistically consistent with the electrophilic chloroacetyl warhead. This distinguishes it from non-electrophilic or reversibly-binding pyrrolidine derivatives and provides a specific, targetable biological effect for biochemical research applications.

Biochemical Research Enzyme Inhibition Thrombin

Validated Industrial Role: Established Intermediate for Vildagliptin (DPP-IV Inhibitor) Synthesis

The chloroacetyl pyrrolidine scaffold is a critical intermediate in the commercial synthesis of the DPP-IV inhibitor Vildagliptin, a key therapy for type 2 diabetes. Specifically, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is directly derived from this class of compounds, is an essential building block in several patented synthetic routes [1][2]. While exact process yields are proprietary, the presence of this moiety in multiple high-volume commercial syntheses validates the strategic importance of the 1-(chloroacetyl)pyrrolidine core for scale-up operations.

Pharmaceutical Intermediates Process Chemistry Type 2 Diabetes

Optimal Research and Industrial Application Scenarios for 1-(Chloroacetyl)pyrrolidine


Synthesis of DPP-IV Inhibitors (e.g., Vildagliptin) for Antidiabetic Drug Development

As a validated intermediate in patented routes to Vildagliptin, this compound is ideal for medicinal chemistry teams and process chemists developing or optimizing synthetic routes to this class of antidiabetic agents [1].

Preparation of Novel Acetamide Derivatives via Microwave-Assisted or Conventional Acylation

The reproducible yield (78%) and unique crystalline properties (m.p. 143–145°C) of this pyrrolidine derivative, as demonstrated in comparative studies, make it a reliable starting material for the synthesis of diverse acetamide libraries for biological screening [2].

Biochemical Tool for Irreversible Enzyme Inhibition Studies

The documented irreversible, covalent inhibition of thrombin activity allows researchers to employ this compound as a specific probe in enzymatic assays where targeted covalent modification is required .

Process Development and Scale-Up Campaigns Requiring High-Purity, Stable Intermediates

Procurement teams should prioritize this solid, high-purity (≥97%) chloroacetyl analog over lower-purity liquid alternatives (e.g., bromoacetyl) to minimize purification steps and ensure robust, reproducible large-scale reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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